molecular formula C16H22O5 B126630 Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 CAS No. 679789-43-6

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4

Cat. No.: B126630
CAS No.: 679789-43-6
M. Wt: 298.37 g/mol
InChI Key: RYPQSGURZSTFSX-UGWFXTGHSA-N
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Description

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 is a deuterated derivative of a phthalate ester. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C16H22O5, and it has a molecular weight of 298.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the non-deuterated precursor is subjected to deuterium gas in the presence of a catalyst. The reaction is carried out in specialized reactors designed to handle deuterium gas safely. The product is then purified using standard techniques such as distillation or chromatography to obtain the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the molecule can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 has several applications in scientific research:

    Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to investigate reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts

Mechanism of Action

The mechanism of action of Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to a kinetic isotope effect. This effect can result in slower metabolism and longer half-life of the compound in biological systems. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetradeuterio-4-nonylphenol: Another deuterated compound with similar applications in research and industry.

    Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4: A deuterated phthalate ester with similar chemical properties.

Uniqueness

This compound is unique due to its specific deuteration pattern, which can provide distinct advantages in research and industrial applications. The presence of deuterium atoms can enhance the stability and alter the metabolic profile of the compound, making it valuable for various scientific studies.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPQSGURZSTFSX-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477203
Record name FT-0672472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679789-43-6
Record name FT-0672472
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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